molecular formula C6H7BO2 B1591069 Phenyl-d5-boronic acid CAS No. 215527-70-1

Phenyl-d5-boronic acid

Cat. No.: B1591069
CAS No.: 215527-70-1
M. Wt: 126.96 g/mol
InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
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Description

Phenyl-d5-boronic acid, also known as (Pentadeuterophenyl)boronic acid, is a deuterated derivative of phenylboronic acid. It is characterized by the presence of five deuterium atoms replacing the hydrogen atoms in the phenyl ring. This compound is widely used in various fields of scientific research due to its unique properties and applications.

Scientific Research Applications

Phenyl-d5-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biological assays.

    Medicine: It is utilized in the development of boron-containing drugs and in boron neutron capture therapy for cancer treatment.

    Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid, which is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds . The primary target of this compound is the enzyme Cocaine Esterase from the organism Rhodococcus sp. (strain MB1 Bresler) .

Mode of Action

This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is pH-dependent, under high pH condition the this compound can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original this compound and the cis-diol .

Biochemical Pathways

It is known that boronic acids, including this compound, can interact with diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Pharmacokinetics

It is known that boronic acids, including this compound, are stable and easy to handle, making them particularly attractive as synthetic intermediates . The stability of this compound to atmospheric oxidation is considerably superior to that of borinic acids .

Result of Action

It is known that this compound can enhance cellular uptake of certain active ingredients in cells . This suggests that this compound may have potential applications in drug delivery systems.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The ability of this compound to form covalent complexes with cis-diol groups is pH-dependent . In addition, this compound is stable and easy to handle, suggesting that it may be resistant to various environmental conditions .

Biochemical Analysis

Biochemical Properties

Phenyl-d5-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. One of the key interactions is with serine proteases, where this compound forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . Additionally, this compound can interact with diols and hydroxyl groups on biomolecules, forming stable complexes that are useful in affinity chromatography and other separation techniques .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can influence the activity of metabolic enzymes, thereby affecting metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is primarily due to the formation of a reversible covalent bond between the boronic acid group and the active site residues, such as serine or threonine . Additionally, this compound can act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site . These interactions result in changes in enzyme activity and subsequent alterations in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider in experimental designs. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without adverse effects . These dosage effects are critical for determining the safe and effective use of this compound in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-d5-boronic acid typically involves the following steps:

    Preparation of Deuterated Benzene: Benzene-d6 is prepared by the deuteration of benzene using deuterium gas.

    Formation of Deuterated Phenylmagnesium Bromide: Benzene-d6 is reacted with magnesium in the presence of bromine to form phenylmagnesium bromide-d5.

    Reaction with Boron Reagents: The deuterated phenylmagnesium bromide is then reacted with boron methylate to generate intermediate B-phenylmethyl magnesium bromide-d5.

    Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl-d5-boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenol-d5.

    Reduction: It can be reduced to form benzene-d5.

    Substitution: It participates in substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Phenol-d5

    Reduction: Benzene-d5

    Substitution: Various substituted phenyl-d5 derivatives

Comparison with Similar Compounds

    Phenylboronic Acid: The non-deuterated version of phenyl-d5-boronic acid.

    4-Methoxyphenylboronic Acid: A derivative with a methoxy group on the phenyl ring.

    4-Formylphenylboronic Acid: A derivative with a formyl group on the phenyl ring.

Comparison: this compound is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reactivity compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITXNWTGFUOAU-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584110
Record name (~2~H_5_)Phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215527-70-1
Record name (~2~H_5_)Phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-d5-boronic acid
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Synthesis routes and methods I

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
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dicarboxylic acid
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Formula IX
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suberoyl chloride,3,3'-dithiopropionyl chloride
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3,6,9-trioxaundecanedioic acid diisobutylcarbonate
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Synthesis routes and methods II

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
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2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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0.235 g
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reactant
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0.257 g
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reactant
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10 mL
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Yield
85%

Synthesis routes and methods III

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
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Synthesis routes and methods IV

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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